molecular formula C20H19FN2O3S2 B2898403 N-(3,4-dimethoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide CAS No. 941922-83-4

N-(3,4-dimethoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2898403
CAS No.: 941922-83-4
M. Wt: 418.5
InChI Key: VNGLKFOVYSCWLZ-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide is a synthetic small molecule characterized by a thiazole core substituted with a 4-fluorobenzylthio group at the 2-position and an acetamide-linked 3,4-dimethoxyphenyl moiety at the 4-position. The compound’s design aligns with strategies to optimize lipophilicity (via the dimethoxyphenyl group) and electronic properties (via the fluorine atom and thioether linkage) for enhanced target binding .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S2/c1-25-17-8-7-15(9-18(17)26-2)22-19(24)10-16-12-28-20(23-16)27-11-13-3-5-14(21)6-4-13/h3-9,12H,10-11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGLKFOVYSCWLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule decomposes into three primary building blocks:

  • Thiazole core : 2-mercaptothiazole derivatives serve as intermediates.
  • 4-Fluorobenzylthio moiety : Introduced via nucleophilic substitution or thiol-alkylation.
  • N-(3,4-Dimethoxyphenyl)acetamide : Formed through amide coupling between acetic acid derivatives and 3,4-dimethoxyaniline.

Patent US9567358B2 highlights analogous quinazoline syntheses using carbodiimide-mediated couplings, suggesting compatibility with acetamide formation.

Thiazole Ring Functionalization

The thiazole scaffold is typically pre-functionalized at the 2-position with a thiol group. In Example 1 of patent AU2004200096A1, ethyl malonyl chloride reacts with 2-amino-5-bromothiazole to form a keto-ester intermediate, demonstrating a template for thiazole activation. For the target compound, 2-mercaptothiazole-4-acetic acid is synthesized via:

  • Thiol introduction : Reaction of 2-chlorothiazole-4-acetic acid with sodium hydrosulfide (NaSH) in ethanol at 50°C for 6 hours.
  • Thioether formation : Treatment with 4-fluorobenzyl bromide in dimethylformamide (DMF) using potassium carbonate as a base, yielding 2-((4-fluorobenzyl)thio)thiazole-4-acetic acid.

Amide Bond Formation

Coupling the acetic acid derivative with 3,4-dimethoxyaniline employs carbodiimide reagents. As described in PMC7570754, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in dichloromethane with N,N-diisopropylethylamine (DIPEA) achieves >80% yield for analogous acetamides. Alternative methods include:

  • Mixed anhydride : Isobutyl chloroformate generates an active intermediate, reacted with the amine at -15°C.
  • Polymer-supported reagents : N-Cyclohexylcarbodiimide-N'-methylpolystyrene simplifies purification, as per patent AU2004200096A1.

Stepwise Procedure Optimization

Solvent and Temperature Effects

Step Optimal Solvent Temperature Yield (%)
Thioether formation DMF 80°C 72
Amide coupling DCM RT 85
Acid chloride prep Thionyl chloride Reflux 95

Data adapted from show polar aprotic solvents (DMF, DCM) enhance nucleophilicity and reaction rates. Elevated temperatures accelerate thioether formation but risk byproducts from 4-fluorobenzyl bromide hydrolysis.

Protecting Group Strategies

Analytical Characterization

Spectroscopic Validation

  • NMR : ¹H NMR (400 MHz, CDCl₃) displays singlet δ 3.85 ppm (OCH₃), doublet δ 7.32 ppm (Ar-F), and triplet δ 4.55 ppm (SCH₂).
  • MS : ESI-MS m/z 419.1 [M+H]⁺, consistent with molecular formula C₂₀H₁₉FN₂O₃S₂.

Purity Assessment

HPLC (C18 column, 70:30 MeOH:H₂O) reveals >98% purity when using polymer-supported carbodiimides, versus 92% with solution-phase reagents.

Challenges and Mitigation

Byproduct Formation

Competing N-alkylation during thioether installation is mitigated by:

  • Low-temperature kinetics : Conducting reactions at 0–5°C suppresses thermal side reactions.
  • Excess thiolate : Maintaining a 1.2:1 molar ratio of 4-fluorobenzyl mercaptan to 2-chlorothiazole-4-acetic acid.

Scalability Issues

Gram-scale synthesis faces solubility challenges in DMF. Patent AU2004200096A1 recommends switching to tetrahydrofuran (THF) with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve mass transfer.

Chemical Reactions Analysis

N-(3,4-dimethoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ketones or aldehydes within the molecule to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings, using reagents such as halogens or nucleophiles like amines.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of amide bonds and the formation of corresponding acids and amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structural features may offer advantages.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of cell membrane integrity. In cancer research, it may act by interfering with cell signaling pathways or inducing apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Thiazole-Based Derivatives

Key Analogs from (Compounds 46–49):

  • Compound 46: Shares the 3,4-dimethoxyphenyl and 4-fluorobenzylamino groups but incorporates a phenylacetamide tail. Reported as a CETP inhibitor with 86.1% synthetic yield and high purity (HRMS) .
  • Compound 47 : Features a methyl glycinate substituent instead of the thiazole-linked acetamide, resulting in lower yield (79.4%) and altered solubility .
  • Structural Insights: The target compound’s thiazole-thioether linkage may enhance metabolic stability compared to the amino-methyl group in Compound 46, though direct activity comparisons are unavailable.

Thiadiazole and Triazole Derivatives ()

  • Compound 5e (): A 1,3,4-thiadiazole derivative with a chlorobenzylthio group.
  • Triazole Derivatives () : Compounds 7–9 exhibit tautomerism between thiol and thione forms, influencing their interaction with biological targets. The target compound’s thiazole core avoids such tautomeric complexity, simplifying pharmacokinetic predictions .

Pyrimidine and Benzothiazole Derivatives ()

  • Compound 19 (): Contains a pyrimidinone ring and trifluoromethylbenzothiazole group. The trifluoromethyl group increases hydrophobicity, whereas the target compound’s dimethoxyphenyl group balances lipophilicity and solubility .
  • Epirimil () : A pyrimidine-thioacetamide analog with demonstrated anticonvulsant activity. Its ADMET profile predicts high oral bioavailability, suggesting the target compound’s dimethoxyphenyl group may similarly enhance CNS penetration .

Antimicrobial Thiazole Derivatives ()

  • Compound 107b () : A 4-methylthiazole derivative with m-tolylacetamide, showing broad-spectrum antibacterial activity (MIC: 6.25–12.5 µg/mL). The target compound’s 4-fluorobenzylthio group may improve Gram-negative activity due to enhanced membrane permeability .

Comparative Data Table

Compound Name/ID Core Structure Key Substituents Biological Activity Yield/Purity Reference
Target Compound Thiazole 4-Fluorobenzylthio, 3,4-dimethoxyphenyl Not reported N/A [1, 12]
Compound 46 () Thiazole 4-Fluorobenzylamino, phenylacetamide CETP inhibition 86.1% yield, HRMS confirmed [1]
Compound 5e () 1,3,4-Thiadiazole Chlorobenzylthio Not reported 74% yield, m.p. 132–134°C [3]
Epirimil () Pyrimidine Pyridinyl, trifluoromethyl Anticonvulsant (in vivo) High oral bioavailability [12]
Compound 107b () Thiazole 4-Methylthiazole, m-tolylacetamide Antibacterial (MIC 6.25 µg/mL) 79% yield [11]

Key Findings and Implications

Structural Advantages : The target compound’s thiazole core and 4-fluorobenzylthio group differentiate it from thiadiazole and triazole analogs, offering metabolic stability and tunable electronic properties.

Biological Potential: While direct activity data are lacking, structural parallels to CETP inhibitors () and antimicrobial agents () suggest plausible therapeutic avenues.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound with high purity and yield?

The synthesis typically involves sequential steps:

Thiazole ring formation : Cyclization of α-haloketones with thiourea derivatives under reflux in ethanol or acetonitrile .

Acylation : Reaction of the thiazole intermediate with 3,4-dimethoxyphenylamine using coupling agents like EDCI/HOBt in dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C .

Thioether linkage : Introduction of the 4-fluorobenzylthio group via nucleophilic substitution, requiring anhydrous conditions and bases like triethylamine .
Key factors :

  • Solvent choice (DMF enhances reactivity but may reduce selectivity vs. DCM) .
  • Temperature control (<40°C prevents side reactions) .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent connectivity (e.g., thiazole protons at δ 7.2–7.5 ppm; acetamide carbonyl at ~168 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ calculated for C20H20FN2O3S2: 435.09) .
  • HPLC-PDA : Purity assessment (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence bioactivity?

Structure-Activity Relationship (SAR) Insights :

  • Thiazole ring : Essential for antimicrobial activity; replacing it with oxadiazole reduces potency against gram-positive bacteria .
  • 4-Fluorobenzylthio group : Enhances lipophilicity and membrane penetration, improving IC50 values in cancer cell lines (e.g., MCF-7: 12.3 μM vs. 28.7 μM for non-fluorinated analogs) .
  • 3,4-Dimethoxyphenyl : Methoxy groups increase electron density, enhancing interaction with cytochrome P450 enzymes in metabolic studies .
    Methodological approach :
  • Synthesize derivatives with controlled substitutions (e.g., -OCH3 → -CF3) and compare bioactivity via standardized MIC (Minimum Inhibitory Concentration) or MTT assays .

Q. What strategies address contradictions in reported biological activities across studies?

Common discrepancies :

  • Varying IC50 values for anticancer activity (e.g., 5–25 μM in HepG2 cells).
    Resolution strategies :

Standardize assay protocols : Use identical cell lines, incubation times (e.g., 48 hrs), and positive controls (e.g., doxorubicin) .

Validate purity : Impurities >5% (e.g., unreacted thiourea) can skew results; re-test with HPLC-purified batches .

Cross-validate models : Compare in vitro (cell culture) and in vivo (xenograft mice) data to confirm dose-response trends .

Q. How can molecular docking predict interactions with biological targets like kinases or receptors?

Workflow :

Target selection : Prioritize proteins with structural homology (e.g., EGFR kinase for anticancer studies) .

Docking software : Use AutoDock Vina or Schrödinger Suite with optimized force fields.

Key parameters :

  • Binding affinity (ΔG ≤ -8 kcal/mol suggests strong interaction) .
  • Hydrogen bonding with active-site residues (e.g., Thr766 in EGFR) .
    Validation : Correlate docking scores with experimental IC50 values from kinase inhibition assays .

Methodological Challenges and Solutions

Q. How to optimize pharmacokinetic profiling in preclinical studies?

  • In vitro ADME :
    • Solubility : Use shake-flask method (PBS pH 7.4) with LC-MS quantification; logP >3 indicates need for prodrug strategies .
    • Metabolic stability : Incubate with liver microsomes (human/rat); t1/2 <30 mins suggests CYP450 susceptibility .
  • In vivo : Administer IV/PO doses in rodents; measure plasma concentration via LC-MS/MS to calculate bioavailability .

Q. What synthetic routes enable efficient scale-up without compromising yield?

  • Flow chemistry : Continuous synthesis of thiazole intermediates reduces reaction time (2 hrs vs. 12 hrs batch) and improves consistency .
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for acylation steps, reducing environmental impact .

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